2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide

Catalog No.
S15369589
CAS No.
M.F
C15H23N3O
M. Wt
261.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)pro...

Product Name

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide

IUPAC Name

2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]propanamide

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C15H23N3O/c1-12(16)15(19)17-10-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)

InChI Key

FDAVDUMHZCEFPC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide is a complex organic compound characterized by a unique structural arrangement that includes an amino group, a pyrrolidine ring, and a benzyl group. Its molecular formula is C16H25N3O, and it has a molecular weight of approximately 275.39 g/mol. The compound features a propanamide backbone, which is modified by the presence of a chiral (S)-1-benzylpyrrolidin-2-ylmethyl substituent, giving it potential stereochemical properties that may influence its biological interactions and pharmacological activities .

The chemical reactivity of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide can be explored through various reactions typical for amides and amino compounds. Key reactions include:

  • Acylation: The amino group can undergo acylation with different acyl chlorides to form new amides.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • N-Alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives, which may alter the compound's pharmacological profile.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .

Research into the biological activity of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide indicates potential applications in pharmacology. Compounds with similar structures have shown:

  • Antidepressant Effects: Due to the presence of the pyrrolidine moiety, compounds in this class may exhibit mood-enhancing properties.
  • Analgesic Activity: Some derivatives have been studied for their pain-relieving effects, likely due to their interaction with neurotransmitter systems.
  • CNS Activity: The structural features suggest that this compound could interact with central nervous system receptors, making it a candidate for further neuropharmacological studies .

The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide typically involves several key steps:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors, the pyrrolidine ring can be synthesized through cyclization reactions.
  • Benzyl Substitution: The introduction of the benzyl group can be achieved via nucleophilic substitution on a suitable precursor.
  • Amidation: The final step involves coupling the amine with an appropriate propanoyl chloride or acid derivative to form the desired amide.

These methods can vary based on available starting materials and desired purity levels .

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or analgesics.
  • Chemical Research: In studies exploring structure-activity relationships (SAR) within similar compounds.
  • Neuroscience Studies: For investigating mechanisms of action related to neurotransmitter modulation .

Interaction studies are critical for understanding how 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide interacts with biological systems. Preliminary studies may focus on:

  • Receptor Binding Assays: Evaluating affinity towards neurotransmitter receptors such as serotonin or dopamine receptors.
  • Enzyme Inhibition Studies: Investigating inhibition of enzymes involved in neurotransmitter metabolism.

Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further development .

Several compounds share structural similarities with 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(Benzyl)pyrrolidineBenzyl group attached to pyrrolidineSimple structure; lacks amino functionality
N-MethylpyrrolidineMethyl substitution on pyrrolidineNo aromatic ring; simpler reactivity
1-(Benzyl)piperidinePiperidine ring instead of pyrrolidineDifferent ring structure; altered biological activity

The uniqueness of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide lies in its specific combination of functional groups and stereochemistry, which may impart distinct biological activities not observed in these similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

261.184112366 g/mol

Monoisotopic Mass

261.184112366 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

Explore Compound Types